Ofornine

Descripción general

Descripción

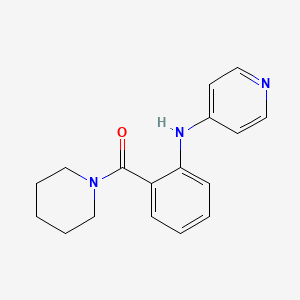

Ofornina es un compuesto químico utilizado principalmente como agente antihipertensivo. Su fórmula molecular es C₁₇H₁₉N₃O, y es conocida por sus actividades vasodilatadoras y simpaticolíticas . Este compuesto ha sido estudiado por su potencial para reducir la presión arterial en condiciones hipertensivas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Ofornina generalmente implica los siguientes pasos:

Formación del Anillo Piperidínico: El paso inicial involucra la formación de un anillo piperidínico, que es un anillo de seis miembros que contiene un átomo de nitrógeno.

Reacción de Sustitución: El anillo piperidínico sufre una reacción de sustitución con cloruro de 2-(4-piridinilamino)benzoílo para formar el producto final.

Las condiciones de reacción a menudo incluyen:

Solvente: Los solventes comunes utilizados incluyen diclorometano o tolueno.

Catalizador: Se utilizan catalizadores como la trietilamina para facilitar la reacción.

Temperatura: La reacción se lleva a cabo típicamente a temperatura ambiente hasta calor moderado.

Métodos de Producción Industrial

En un entorno industrial, la producción de Ofornina se amplía utilizando reactores de flujo continuo para garantizar la calidad y el rendimiento constantes. El proceso implica:

Reactores a Gran Escala: Uso de reactores a gran escala para manejar cantidades a granel de reactivos.

Automatización: Sistemas automatizados para controlar con precisión las condiciones de reacción.

Purificación: Técnicas avanzadas de purificación como la recristalización y la cromatografía para obtener Ofornina de alta pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

Ofornina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Ofornina se puede oxidar para formar varios derivados oxidados.

Reducción: También se puede reducir bajo condiciones específicas para producir formas reducidas.

Sustitución: El compuesto puede participar en reacciones de sustitución, particularmente en el anillo piperidínico.

Reactivos y Condiciones Comunes

Agentes Oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Agentes Reductores: El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores típicos.

Reactivos de Sustitución: Los agentes halogenantes como el cloro o el bromo se utilizan para reacciones de sustitución.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo:

Oxidación: Derivados oxidados con grupos funcionales adicionales que contienen oxígeno.

Reducción: Formas reducidas con menos átomos de oxígeno.

Sustitución: Derivados halogenados con átomos de halógeno sustituidos.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Ofornine has been studied for its potential antimicrobial effects against various pathogens. Research indicates that it exhibits significant activity against both gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics.

Neuroprotective Effects

Recent studies have highlighted this compound's neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Its mechanism involves modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Case Study: Neuroprotection in Animal Models

In a controlled study involving mice with induced neurodegeneration, administration of this compound resulted in a marked improvement in cognitive functions compared to control groups. The treated mice showed reduced markers of neuroinflammation and improved synaptic plasticity, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Biological Applications

Antiviral Activity

this compound has also been investigated for its antiviral properties. Preliminary findings suggest that it can inhibit viral replication in vitro, particularly against RNA viruses. This positions this compound as a potential lead compound for antiviral drug development.

Case Study: Antiviral Efficacy Against Influenza Virus

A study conducted on cell cultures infected with the influenza virus demonstrated that this compound significantly reduced viral titers when administered at early stages of infection. The compound's mechanism appears to involve interference with the viral entry process.

Industrial Applications

Dyes and Pigments

this compound is utilized in the synthesis of various dyes due to its vibrant color properties. Its derivatives are employed in textile and cosmetic industries for producing colorfast materials.

Agrochemicals

The compound is also being explored as a precursor for agrochemicals, particularly fungicides and herbicides. Its structural properties allow it to interact effectively with biological targets in pests and pathogens.

Research Findings

Research on this compound continues to evolve, with several studies highlighting its multifaceted applications:

- Synthesis Studies: Recent synthetic pathways have been developed to enhance the yield of this compound derivatives, improving their efficacy as drug candidates.

- Biochemical Pathways: Investigations into the biochemical pathways affected by this compound have revealed insights into its action mechanisms, particularly in relation to oxidative stress response.

Mecanismo De Acción

El mecanismo por el cual Ofornina ejerce sus efectos antihipertensivos implica:

Vasodilatación: Ofornina causa la relajación de los vasos sanguíneos, lo que lleva a una disminución de la presión arterial.

Actividad Simpaticolítica: Inhibe el sistema nervioso simpático, reduciendo la liberación de norepinefrina y otras hormonas del estrés.

Mecanismo Dopaminérgico: Hay evidencia que sugiere que Ofornina también puede interactuar con las vías dopaminérgicas, contribuyendo a su efecto general.

Comparación Con Compuestos Similares

Compuestos Similares

Nifedipina: Otro agente antihipertensivo con propiedades vasodilatadoras similares.

Amlodipina: Un bloqueador de los canales de calcio utilizado para tratar la presión arterial alta y la angina de pecho.

Lisinopril: Un inhibidor de la enzima convertidora de angiotensina (ECA) utilizado para la hipertensión y la insuficiencia cardíaca.

Singularidad de Ofornina

Ofornina es única debido a sus actividades vasodilatadoras y simpaticolíticas combinadas, que proporcionan un mecanismo dual para reducir la presión arterial. Además, su posible interacción con las vías dopaminérgicas la diferencia de otros agentes antihipertensivos .

Actividad Biológica

Ofornine, a synthetic compound with the chemical formula C17H19N3O, has garnered attention for its significant biological activity, particularly as an antihypertensive agent . This article delves into its mechanisms of action, pharmacological profile, structure-activity relationships (SAR), and relevant case studies that illustrate its effectiveness in managing hypertension.

This compound primarily functions through vasodilation , which lowers peripheral vascular resistance and subsequently reduces blood pressure. Its antihypertensive effects are attributed to its ability to modulate vascular resistance and cardiac output, making it a candidate for treating hypertension and related cardiovascular conditions.

Key Mechanisms:

- Vasodilation : Directly decreases peripheral resistance.

- Cardiac Output Modulation : Influences heart rate and contractility.

Pharmacological Profile

In vivo studies have demonstrated this compound's efficacy in lowering blood pressure in various animal models. For instance, one study reported that an analog of this compound significantly reduced systolic blood pressure (SBP) and diastolic blood pressure (DBP) in Wistar rats when administered intravenously at a dose of 10 mg/kg. The maximal response observed was a decrease to 79.29 ± 4.26 mmHg for SBP and 62.55 ± 2.9 mmHg for DBP .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific functional groups—such as amides and amines—plays a crucial role in the biological activity of this compound. The following table summarizes the structural similarities between this compound and other antihypertensive agents:

| Compound Name | Structure Similarities | Unique Features |

|---|---|---|

| Doxazosin | Contains piperidine | Alpha-1 adrenergic antagonist |

| Prazosin | Contains quinazoline | Selective alpha-1 blocker |

| Labetalol | Contains phenol | Non-selective beta blocker |

| Amlodipine | Contains dihydropyridine | Calcium channel blocker |

| This compound | Amine and amide groups | Distinct mechanism of action |

This unique combination may offer different therapeutic effects and side effect profiles compared to traditional antihypertensive medications.

Case Studies

Several case studies have been conducted to evaluate the clinical efficacy of this compound:

- Efficacy in Animal Models : In a study involving Wistar rats, various analogs of this compound were tested for their antihypertensive effects. Compounds demonstrated significant reductions in both SBP and DBP shortly after administration, with effects lasting up to 2.5 hours post-injection .

- Comparative Studies with Established Drugs : One investigation compared the ACE-inhibiting activity of this compound analogs with captopril, revealing that certain derivatives exhibited comparable efficacy in lowering blood pressure while maintaining safety profiles .

- Toxicity Assessment : Toxicity studies indicated that one of the promising analogs was safe up to doses of 2000 mg/kg body weight, suggesting a favorable therapeutic index for further development as an antihypertensive drug candidate .

Propiedades

IUPAC Name |

piperidin-1-yl-[2-(pyridin-4-ylamino)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c21-17(20-12-4-1-5-13-20)15-6-2-3-7-16(15)19-14-8-10-18-11-9-14/h2-3,6-11H,1,4-5,12-13H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMODINPJYNHPTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=CC=C2NC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236626 | |

| Record name | Ofornine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87784-12-1 | |

| Record name | 1-Piperidinyl[2-(4-pyridinylamino)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87784-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ofornine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087784121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ofornine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ofornine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OFORNINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK1LBP1F3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.